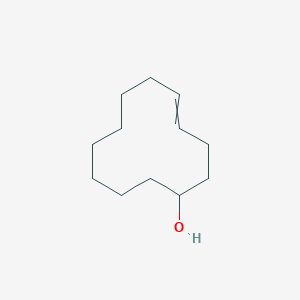![molecular formula C26H25N3O8 B14584823 N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine CAS No. 61480-93-1](/img/structure/B14584823.png)
N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine is an organic compound belonging to the class of phenylalanine derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group, a nitro group, and two amino acids, phenylalanine and tyrosine. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The nitro group is introduced through nitration reactions. The synthesis can be achieved through a series of steps involving the coupling of protected amino acids, followed by deprotection and purification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.
Substitution: The phenylalanine and tyrosine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for deprotection, and various coupling agents for peptide bond formation. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include deprotected amino acids, reduced nitro compounds, and substituted derivatives. These products are often used as intermediates in further chemical synthesis .
科学的研究の応用
N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides and as a standard in analytical techniques.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino acids during synthesis, allowing for selective reactions. The nitro group can undergo reduction, leading to the formation of active intermediates that interact with biological targets .
類似化合物との比較
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-isoleucinate
- N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucinamide
Uniqueness
N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine is unique due to the presence of both a nitro group and a benzyloxycarbonyl-protected amino acid. This combination allows for specific chemical reactions and interactions that are not possible with other similar compounds. Its unique structure makes it valuable in various research applications .
特性
CAS番号 |
61480-93-1 |
|---|---|
分子式 |
C26H25N3O8 |
分子量 |
507.5 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H25N3O8/c30-21-12-8-18(9-13-21)15-23(25(32)33)27-24(31)22(14-17-6-10-20(11-7-17)29(35)36)28-26(34)37-16-19-4-2-1-3-5-19/h1-13,22-23,30H,14-16H2,(H,27,31)(H,28,34)(H,32,33)/t22-,23-/m0/s1 |
InChIキー |
KISBZQUEDFDXAV-GOTSBHOMSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


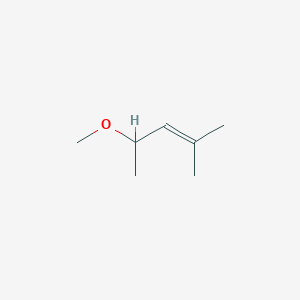
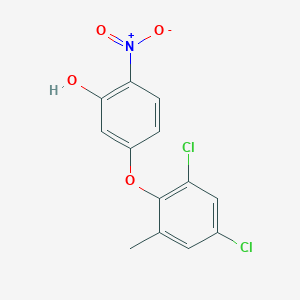

![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)
![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)

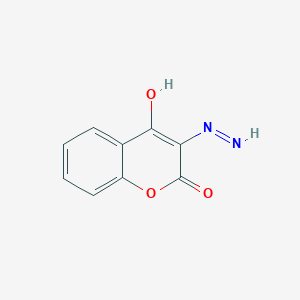
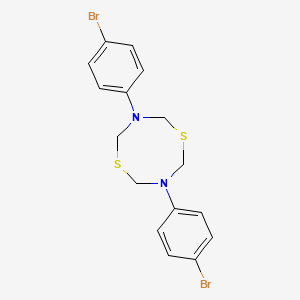

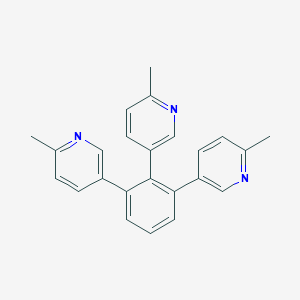
![2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene](/img/structure/B14584798.png)
![Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584805.png)
![1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14584809.png)
